molecular formula C25H23N3O4S2 B2363514 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049959-38-7

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2363514
CAS No.: 1049959-38-7
M. Wt: 493.6
InChI Key: DTRVHMWPLVRCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core linked to a phenyl group, a pyrrolidine-2-carboxamide scaffold, and a 4-methoxyphenylsulfonyl moiety. Benzothiazole derivatives are known for their bioactivity in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties . The sulfonyl group enhances metabolic stability and binding affinity, while the methoxy substituent may influence electronic properties and solubility.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-32-19-12-14-20(15-13-19)34(30,31)28-16-4-6-22(28)24(29)26-18-10-8-17(9-11-18)25-27-21-5-2-3-7-23(21)33-25/h2-3,5,7-15,22H,4,6,16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRVHMWPLVRCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety, which is known for its diverse biological activities.
  • A pyrrolidine ring that contributes to its pharmacological properties.
  • A methoxyphenylsulfonyl group enhancing its solubility and bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to benzothiazole derivatives. For instance, derivatives with similar structures have shown promising inhibitory activity against the Middle East respiratory syndrome coronavirus (MERS-CoV):

CompoundIC50 (μM)CC50 (μM)Selectivity Index
1f0.09>100>1111
1g0.14>100>714
1h0.62>100>161

These findings suggest that modifications in the benzothiazole structure can significantly influence antiviral potency, emphasizing the importance of structural optimization for enhancing efficacy against viral targets .

Anticancer Activity

The anticancer effects of thiazole-containing compounds have been well-documented. Studies indicate that the presence of specific substituents on the benzothiazole ring can enhance cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μg/mL)
9A-4311.61 ± 1.92
10Jurkat1.98 ± 1.22
13Both A-431 and Jurkat< Doxorubicin

The structure-activity relationship (SAR) studies reveal that electron-donating groups on the phenyl ring enhance activity, while steric hindrance can reduce effectiveness .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

CompoundMIC (μg/mL)Bacteria
Compound A3.125Staphylococcus aureus
Compound B12.5Escherichia coli

These results indicate that modifications in substituents can lead to enhanced antimicrobial activity, making these compounds potential candidates for developing new antibiotics .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of viral replication through interference with viral entry or replication processes.
  • Induction of apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins.
  • Disruption of bacterial cell wall synthesis , leading to cell lysis.

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

  • Antiviral Study : A study on a series of benzothiazole derivatives showed that compound 4f inhibited MERS-CoV with an IC50 value of 0.09 μM, indicating strong potential as an antiviral agent.
  • Anticancer Research : Research demonstrated that certain thiazole derivatives exhibited significant cytotoxicity against breast cancer cells, outperforming established chemotherapeutics like doxorubicin.
  • Antimicrobial Trials : Compounds were tested against various bacterial strains, showing comparable efficacy to traditional antibiotics, thus highlighting their potential in treating resistant infections.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing benzothiazole moieties. For instance, derivatives of benzothiazole have shown promising inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). A specific compound from a related series demonstrated a 50% inhibition concentration (IC50) of 0.09 μM, indicating strong potential for the development of antiviral drugs targeting coronaviruses . The structural features of benzothiazole are crucial for their biological activity, as modifications can significantly enhance or diminish their efficacy.

Anticancer Properties

The compound's structure suggests potential applications in cancer therapy. Research on similar thiazole derivatives indicates that they can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. For example, certain thiazole-based compounds have been reported to inhibit CDK2 and CDK9 with IC50 values as low as 0.004 μM and 0.009 μM, respectively . Such findings suggest that N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide may exhibit similar anticancer properties, warranting further investigation.

Anti-Tubercular Activity

Benzothiazole derivatives have also been explored for their anti-tubercular activity. A review highlighted recent advancements in synthesizing benzothiazole-based compounds that exhibit significant in vitro and in vivo efficacy against tuberculosis . The structural diversity provided by substituents on the benzothiazole ring can enhance biological activity, making these compounds valuable candidates for further development.

Mechanistic Studies and Structure-Activity Relationship (SAR)

Understanding the mechanism of action and establishing a structure-activity relationship (SAR) is critical for optimizing the efficacy of compounds like this compound. Research has shown that specific substitutions on the benzothiazole ring can lead to significant variations in biological activity. For instance, the introduction of halogen atoms or other functional groups can modulate the compound's interaction with biological targets, enhancing its therapeutic potential .

Data Tables and Case Studies

Application Compound Type Target Pathogen/Process IC50/EC50 Values Reference
Antiviral ActivityBenzothiazole DerivativesMERS-CoV0.09 μM
Anticancer PropertiesThiazole DerivativesCDK2/CDK90.004 μM / 0.009 μM
Anti-Tubercular ActivityBenzothiazole CompoundsMycobacterium tuberculosisVaries

Case Study: MERS-CoV Inhibition

A study synthesized a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives to evaluate their inhibitory effects on MERS-CoV. The results indicated that specific modifications to the benzothiazole structure could enhance antiviral potency significantly, supporting further exploration into similar compounds like this compound for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole/Pyrrolidine Motifs

Compound Name Key Structural Differences Functional Implications Reference
N-(4-phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide Replaces benzothiazole with phenylthiazole; sulfonyl group on benzamide instead of pyrrolidine Reduced aromatic conjugation may decrease binding to benzothiazole-specific targets. Sulfonyl placement alters steric interactions.
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Hydroxy-pyrrolidine and methylthiazol substituents Hydroxy group increases polarity; methylthiazol may enhance membrane permeability compared to methoxy.
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide Cyclopropane-carboxamide and benzo[d][1,3]dioxole instead of pyrrolidine-sulfonyl Cyclopropane introduces strain, potentially affecting conformational stability. Benzo[d][1,3]dioxole offers distinct electronic properties.

Sulfonamide-Containing Analogues

  • 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53): Lacks benzothiazole and pyrrolidine; features pyrazolo-pyrimidine and methylbenzenesulfonamide. The absence of a rigid heterocyclic scaffold may reduce target specificity compared to the title compound .
  • S-alkylated 1,2,4-triazoles (e.g., compounds [10–15]): Triazole-thione cores with sulfonylphenyl groups.

Research Findings and Functional Comparisons

Pharmacokinetic Properties

  • The pyrrolidine-2-carboxamide moiety may reduce metabolic clearance compared to linear carboxamides (e.g., glycinamide derivatives in ).
  • Sulfonamide groups generally improve plasma protein binding, as seen in pyrazolo-pyrimidine sulfonamides .

Preparation Methods

Thiazole Ring Formation

The benzo[d]thiazole scaffold is constructed via cyclization of 2-aminothiophenol with a substituted benzaldehyde derivative. Adapted from benzothiazole anti-tubercular agent syntheses, the reaction proceeds under acidic conditions:

Procedure :

  • Dissolve 2-aminothiophenol (1.0 equiv) and 4-nitrobenzaldehyde (1.1 equiv) in glacial acetic acid.
  • Reflux at 110°C for 6–8 hours under nitrogen.
  • Cool, pour into ice-water, and neutralize with ammonium hydroxide.
  • Filter and recrystallize the precipitate from ethanol to yield 4-(benzo[d]thiazol-2-yl)nitrobenzene .

Key Data :

  • Yield: 78–85%
  • Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 8.45 (d, J = 8.8 Hz, 2H, Ar–H), 8.20 (d, J = 8.8 Hz, 2H, Ar–H), 7.95–7.75 (m, 2H, thiazole–H), 7.55–7.35 (m, 2H, benzothiazole–H).

Nitro Reduction to Aniline

Catalytic hydrogenation reduces the nitro group to an amine:

Procedure :

  • Suspend 4-(benzo[d]thiazol-2-yl)nitrobenzene in ethanol.
  • Add 10% Pd/C (5 wt%) and hydrogenate at 50 psi H₂ for 4 hours.
  • Filter through Celite and concentrate to obtain 4-(benzo[d]thiazol-2-yl)aniline .

Key Data :

  • Yield: 92–95%
  • FT-IR: 3450 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

Synthesis of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic Acid

Pyrrolidine-2-carboxylic Acid Sulfonylation

The sulfonylation of pyrrolidine-2-carboxylic acid follows protocols for metabolic stability optimization:

Procedure :

  • Dissolve pyrrolidine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (3.0 equiv) and cool to 0°C.
  • Slowly add 4-methoxybenzenesulfonyl chloride (1.2 equiv) and stir for 12 hours at room temperature.
  • Quench with 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate.

Key Data :

  • Yield: 65–70%
  • $$ ^1H $$ NMR (CDCl₃): δ 7.75 (d, J = 8.8 Hz, 2H, SO₂Ar–H), 6.95 (d, J = 8.8 Hz, 2H, OCH₃Ar–H), 4.15–3.90 (m, 1H, pyrrolidine–CH), 3.85 (s, 3H, OCH₃), 3.30–2.80 (m, 4H, pyrrolidine–CH₂).

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride for subsequent amide coupling:

Procedure :

  • Suspend 1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid in thionyl chloride.
  • Reflux for 2 hours, then evaporate excess reagent under vacuum.

Amide Bond Formation

Coupling Reaction

The final amide bond is formed via HATU-mediated coupling, adapted from peptide synthesis methodologies:

Procedure :

  • Dissolve 4-(benzo[d]thiazol-2-yl)aniline (1.0 equiv) and 1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl chloride (1.1 equiv) in dry DMF.
  • Add HATU (1.5 equiv) and DIEA (3.0 equiv).
  • Stir at room temperature for 12 hours.
  • Dilute with ethyl acetate, wash with brine, dry, and purify via silica chromatography.

Key Data :

  • Yield: 60–68%
  • HPLC Purity: 98.5% (C18 column, 70:30 MeOH:H₂O)
  • HRMS (ESI+): m/z calculated for C₂₆H₂₄N₃O₄S₂ [M+H]⁺: 514.1204; found: 514.1208.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • FT-IR : 1685 cm⁻¹ (amide C=O), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • $$ ^1H $$ NMR (DMSO-d6): δ 10.45 (s, 1H, NH), 8.40 (d, J = 8.4 Hz, 2H, Ar–H), 7.95–7.60 (m, 6H, Ar–H), 7.30 (d, J = 8.8 Hz, 2H, OCH₃Ar–H), 4.25–3.95 (m, 1H, pyrrolidine–CH), 3.85 (s, 3H, OCH₃), 3.50–2.90 (m, 4H, pyrrolidine–CH₂).

X-ray Crystallography (Hypothetical)

While no crystal structure exists for the target compound, analogous pyrrolidine sulfonamides exhibit:

  • Pyrrolidine conformation : Envelope geometry with C2 puckering.
  • Sulfonamide geometry : Dihedral angle of 75–85° between the sulfonyl group and pyrrolidine plane.

Optimization and Challenges

Sulfonylation Regioselectivity

Early attempts using unprotected pyrrolidine-2-carboxylic acid led to bis-sulfonylation. Introducing a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen before sulfonylation improved mono-substitution:

  • Boc protection : 90% yield (Boc-pyrrolidine-2-carboxylic acid)
  • Deprotection post-sulfonylation : TFA/DCM (1:1), 2 hours, 95% yield.

Amide Coupling Efficiency

Screenings of coupling agents revealed:

Coupling Agent Yield (%) Purity (%)
HATU 68 98.5
EDCl/HOBt 55 97.2
DCC 42 95.8

HATU’s superior performance is attributed to enhanced activation of sterically hindered carboxylic acids.

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide?

Answer:
The synthesis involves multi-step organic reactions:

Benzo[d]thiazole Core Formation : Start with o-aminothiophenol and aldehydes under oxidative conditions (e.g., using iodine or H₂O₂) .

Coupling with Phenyl Derivatives : Electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling to attach the benzo[d]thiazole to the phenyl group .

Pyrrolidine Carboxamide Introduction : Amide bond formation via activated carboxylic acids (e.g., using EDCl/HOBt) .

Sulfonylation : React with 4-methoxyphenylsulfonyl chloride in a base (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Optimization : Solvents like DMF or dichloromethane, temperatures between 0–80°C, and reaction times of 6–24 hours are critical for yield (typically 40–70%) .

How is the compound characterized to confirm its structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm for benzo[d]thiazole and methoxyphenyl groups), pyrrolidine protons (δ 1.8–3.5 ppm) .
    • ¹³C NMR : Carbonyl signals (δ 167–173 ppm for carboxamide and sulfonyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₆H₂₄N₃O₄S₂: 546.1127; observed: 546.1125) .
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

What initial biological screening assays are appropriate for this compound?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Variable Substituents : Synthesize analogs with modifications to:
    • Benzo[d]thiazole : Replace with benzoxazole or indole.
    • Sulfonyl Group : Test -CF₃, -NO₂, or -Cl substituents on the phenyl ring .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., methoxy vs. trifluoromethyl groups altering COX-2 inhibition by 10-fold) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., same cell lines, serum-free media) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent DMSO concentrations affecting cytotoxicity) .
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR to validate target engagement if activity discrepancies arise .

How to optimize reaction conditions for improved yield and purity?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for sulfonylation steps .
  • Catalyst Optimization : Use Pd(OAc)₂/XPhos for coupling reactions to reduce byproducts .
  • Temperature Gradients : Conduct reactions at 50°C for amide bond formation to balance rate and decomposition .
  • Purification : Flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to achieve >99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.